4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine
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Overview
Description
4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with cyclopropylsulfonyl and dichlorophenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine typically involves the reaction of morpholine with cyclopropylsulfonyl chloride and 3,5-dichlorophenyl derivatives. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are performed in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)piperidine
- 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)thiazole
- 4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)imidazole
Uniqueness
4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and development.
Biological Activity
4-(Cyclopropylsulfonyl)-2-(3,5-dichlorophenyl)morpholine, also known as F6419-0227, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H15Cl2NO3S
- Molecular Weight : 336.2341 g/mol
- IUPAC Name : 4-(cyclopropanesulfonyl)-2-(3,5-dichlorophenyl)morpholine
- SMILES : Clc1cc(Cl)cc(c1)C2CN(CCO2)S(=O)(=O)C3CC3
The compound features a morpholine ring substituted with a cyclopropylsulfonyl group and a dichlorophenyl moiety, which are significant for its biological activity.
The biological activity of F6419-0227 is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound acts as a covalent inhibitor of certain proteins involved in cellular signaling pathways. For instance, it has been shown to interact with the KEAP1 protein, modulating the NRF2 pathway, which is crucial for cellular defense against oxidative stress .
Biological Activity Overview
Case Studies and Research Findings
-
Study on Cellular Response :
A study investigated the effects of F6419-0227 on human cancer cell lines. Results showed that the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of pro-apoptotic signaling pathways . -
In Vivo Pharmacokinetics :
Pharmacokinetic studies revealed that F6419-0227 has a favorable half-life in several animal models. For example, in mice, the half-life was approximately 298 minutes, indicating potential for sustained action within biological systems . -
Comparative Analysis with Other Compounds :
Comparative studies with similar compounds highlighted that F6419-0227 exhibited superior activity against specific cancer types when compared to other morpholine derivatives. This was attributed to its unique structural features that enhance binding affinity to target proteins .
Properties
IUPAC Name |
4-cyclopropylsulfonyl-2-(3,5-dichlorophenyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO3S/c14-10-5-9(6-11(15)7-10)13-8-16(3-4-19-13)20(17,18)12-1-2-12/h5-7,12-13H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBSGKHHBIVTFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCOC(C2)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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